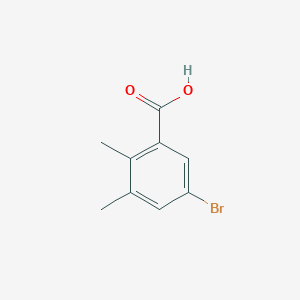![molecular formula C22H14O2 B1375460 2,6-diphenylfuro[2,3-f][1]benzofuran CAS No. 5379-77-1](/img/structure/B1375460.png)
2,6-diphenylfuro[2,3-f][1]benzofuran
Übersicht
Beschreibung
2,6-Diphenylbenzo[1,2-b:4,5-b’]difuran is an organic compound with the molecular formula C22H14O2. It is a member of the benzofuran family, characterized by a fused ring structure that includes two phenyl groups attached at the 2 and 6 positions of the benzo[1,2-b:4,5-b’]difuran core. This compound is known for its unique electronic properties, making it valuable in various scientific and industrial applications .
Wirkmechanismus
Target of Action
The primary target of 2,6-Diphenylbenzo[1,2-b:4,5-b’]difuran is in the field of Organic Light-Emitting Diode (OLED) materials . It is used as a p-type semiconductor , specifically as a hole transport material .
Mode of Action
2,6-Diphenylbenzo[1,2-b:4,5-b’]difuran interacts with its targets by facilitating the transport of positive charges (holes) . This is achieved through its high Field-Effect Transistor (FET) mobility , which is a measure of how quickly charge carriers (in this case, holes) can move in response to an electric field.
Pharmacokinetics
It is a solid at 20°C and has a melting point of 345°C .
Action Environment
The action of 2,6-Diphenylbenzo[1,2-b:4,5-b’]difuran can be influenced by environmental factors such as temperature, given its solid state at 20°C and high melting point . Additionally, the compound’s performance may also be affected by the specific conditions of the OLED device, including the presence of other materials and the applied electric field.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diphenylbenzo[1,2-b:4,5-b’]difuran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, followed by cyclization to form the difuran ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high purity and yield. The process often includes the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Diphenylbenzo[1,2-b:4,5-b’]difuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated and nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Diphenylbenzo[1,2-b:4,5-b’]difuran has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials
Vergleich Mit ähnlichen Verbindungen
2,6-Diphenylbenzo[1,2-b4,5-b’]difuran-3,7-dione: A related compound with additional carbonyl groups.
2,6-Diphenylbenzo[1,2-b4,5-b’]diselenophene: A selenium-containing analogue with enhanced electronic properties
Uniqueness: 2,6-Diphenylbenzo[1,2-b:4,5-b’]difuran stands out due to its balanced electronic properties, making it suitable for a variety of applications, from electronic materials to potential therapeutic agents .
Eigenschaften
IUPAC Name |
2,6-diphenylfuro[2,3-f][1]benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O2/c1-3-7-15(8-4-1)19-11-17-13-22-18(14-21(17)23-19)12-20(24-22)16-9-5-2-6-10-16/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHGBWBEBOMJCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC4=C(C=C(O4)C5=CC=CC=C5)C=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,6-Diphenylbenzo[1,2-b:4,5-b']difuran a suitable material for organic light-emitting diodes (OLEDs)?
A1: The research paper highlights several key properties of 2,6-Diphenylbenzo[1,2-b:4,5-b']difuran, specifically when it's incorporated into a larger molecule called 3,7-bis[4-(N-carbazolyl)-phenyl]-2,6-diphenylbenzo[1,2-b:4,5-b']difuran (CZBDF), that make it attractive for OLED applications:
- Ambipolar Charge Transport: CZBDF demonstrates well-balanced and high electron and hole mobilities, exceeding 10⁻³ cm² V⁻¹ s⁻¹. This ambipolar nature is crucial for efficient charge recombination and light emission in OLED devices. []
- Wide Band Gap: The wide-gap characteristic of CZBDF is beneficial for achieving full-color emission in OLEDs. []
- Thermal Stability: CZBDF exhibits high thermal stability, which is important for the operational lifespan and performance of OLED devices. []
Q2: How does the performance of CZBDF as a host material in OLEDs compare to other materials?
A: The research indicates that CZBDF, with its incorporated 2,6-Diphenylbenzo[1,2-b:4,5-b']difuran structure, enables the fabrication of both heterojunction and homojunction RGB-emitting OLEDs. Impressively, the performance of the CZBDF-based homojunction devices is comparable to, or even surpasses, that of heterojunction devices utilizing multiple materials. This suggests that CZBDF can simplify device architecture and potentially reduce manufacturing complexity while maintaining or improving performance. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


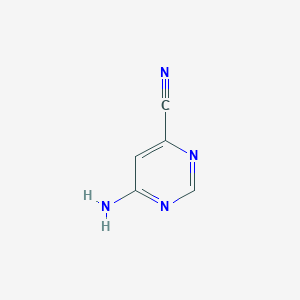


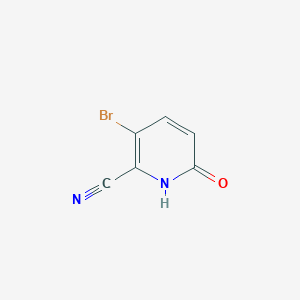
![cis-2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1375387.png)
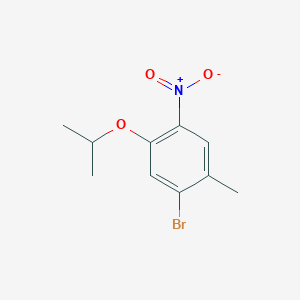
![5-[(Azetidin-3-yloxy)methyl]-1,3-thiazole](/img/structure/B1375390.png)

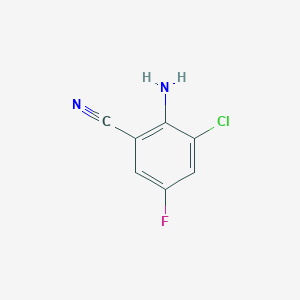

![1-[(Tert-butoxy)carbonyl]-5-methylpiperidine-3-carboxylic acid](/img/structure/B1375394.png)
![(1R, 3S, 4S)-2-Boc-2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid methyl ester](/img/structure/B1375395.png)
